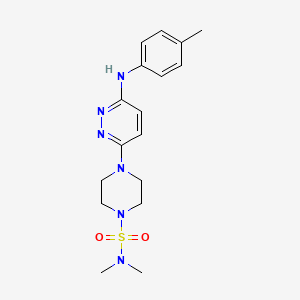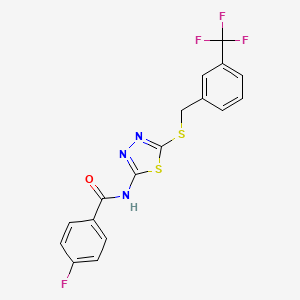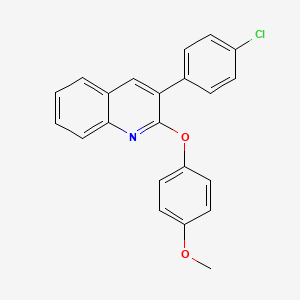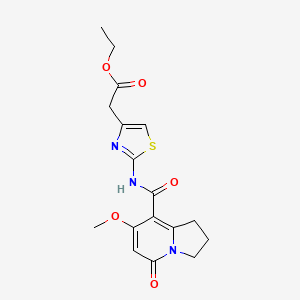
4-(5-Bromo-1-benzofuran-2-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromo-1-benzofuran-2-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C12H8BrN3O . It has a molecular weight of 290.12 . The IUPAC name for this compound is 4-(5-bromo-1-benzofuran-2-yl)-2-pyrimidinylamine .
Synthesis Analysis
The synthesis of 2-substituted pyrimidines, including this compound, can be achieved by the reaction of benzofuran chalcones with urea, thiourea, and guanidine hydrochloride . Another synthesis method involves the use of reagents and conditions such as NIS, THF, PPh3, N2 (CO2CHMe2), dry THF, N2, 2,2’-bipyridine, Cu (OAc)2, Na2CO3, C2H4Cl2, NH4OH, 1,4-dioxane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8BrN3O/c13-8-1-2-10-7(5-8)6-11(17-10)9-3-4-15-12(14)16-9/h1-6H, (H2,14,15,16) . This indicates the presence of a bromo group attached to the benzofuran ring and a pyrimidin-2-amine group.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 290.12 . The compound is a solid at ambient temperature . Its IR spectrum shows peaks at 2556 cm^-1 (SH), 1602 cm^-1 (C=N), and 782 cm^-1 (Ar-Br). Its 1H NMR spectrum shows signals at 2.42 ppm (s, 3H, CH3), 7.54-8.36 ppm (m, 6H, ArH), 8.42 ppm (s, 1H pyrimidine), and 10.28 ppm (s, 1H, SH) .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Research has demonstrated the synthesis of novel derivatives, including coumarin derivatives, with significant antimicrobial activity. Such compounds were obtained via reactions involving similar structural frameworks, highlighting their potential in developing new antimicrobial agents (Al-Haiza, Mostafa, & El-kady, 2003).
- Another study outlined the synthesis and biological activity of pyrazolo[3,4-d]pyrimidine nucleosides, which showed significant antiviral and antitumor activities, demonstrating the therapeutic potential of such compounds (Cottam et al., 1984).
Antimicrobial and Antifungal Activities
- A series of novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives were synthesized, characterized, and evaluated for in vitro antibacterial and antifungal activities, with some compounds exhibiting significant antimicrobial activity (Ranganatha et al., 2018).
Applications in Material Science
- The development of new materials, such as deuterated versions of herbicidal compounds, demonstrates the utility of similar pyrimidin-2-amine derivatives in the field of material science, offering insights into their metabolism and degradation, which is crucial for environmental studies and safer agricultural practices (Yang & Lu, 2010).
Anticancer Applications
- Studies have also explored the synthesis and evaluation of pyrimidine derivatives for anticancer applications, indicating the potential of such compounds in developing novel therapeutic agents against various cancer types (Su et al., 1986).
Safety and Hazards
The safety information for 4-(5-Bromo-1-benzofuran-2-yl)pyrimidin-2-amine indicates that it has several hazard statements: H302+H312+H332;H315;H319;H335. This means that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid release to the environment .
Zukünftige Richtungen
The future directions for research on 4-(5-Bromo-1-benzofuran-2-yl)pyrimidin-2-amine and similar compounds could involve further exploration of their synthesis, reactivity, and potential biological activities. Given the wide range of biological activities exhibited by benzofuran derivatives, these compounds could be investigated for potential applications in medicinal chemistry .
Eigenschaften
IUPAC Name |
4-(5-bromo-1-benzofuran-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O/c13-8-1-2-10-7(5-8)6-11(17-10)9-3-4-15-12(14)16-9/h1-6H,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOLHPLMDBYSLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)C3=NC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-imino-N-(3-methoxypropyl)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2646441.png)
![2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B2646442.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2646446.png)
![1-ethyl-6-(2-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2646447.png)
![Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate](/img/structure/B2646448.png)

![3-[(3,4-dimethoxyphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one](/img/structure/B2646452.png)


![6-(3-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![9-Benzyl-9-azabicyclo[4.2.1]nonan-3-one](/img/structure/B2646462.png)